5-(((2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
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Properties
IUPAC Name |
5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-7-3-4-10(20-2)9(5-7)14-6-8-11(17)15-13(21)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAPVYKCKPZDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is part of a class of dihydropyrimidine derivatives that have garnered interest due to their diverse biological activities. This article reviews the biological activities associated with this compound, including its anticancer properties, antioxidant effects, and potential as an antibacterial agent.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₅H₁₈N₂O₃S
- IUPAC Name: this compound
Anticancer Activity
Research has indicated that derivatives of dihydropyrimidine exhibit significant anticancer activity. For instance, the compound has been shown to inhibit the microtubule-stimulated ATPase activity of Eg5, a protein critical for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Case Study: Anticancer Efficacy
A study evaluating the anticancer efficacy of similar dihydropyrimidine compounds reported IC50 values ranging from 10 to 30 µM against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's structural modifications significantly enhance its potency compared to its parent compounds .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. The compound's ability to scavenge free radicals was assessed using the DPPH assay.
Results Summary
- DPPH Scavenging Activity: The compound demonstrated a notable IC50 value of approximately 20 µM, indicating strong radical scavenging activity comparable to standard antioxidants like Trolox .
Antibacterial Activity
In addition to its anticancer and antioxidant properties, this compound has shown promise as an antibacterial agent. Research indicates that derivatives with similar structures exhibit effective inhibition against various bacterial strains.
Evaluation of Antibacterial Efficacy
A series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli revealed that the compound had minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL . These results suggest a significant antibacterial potential.
Structure-Activity Relationship (SAR)
The biological activities of dihydropyrimidine derivatives are closely linked to their chemical structure. Modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution at N-3 | Increased anticancer potency |
| Methylation at C-4 | Enhanced antioxidant capacity |
| Alkyl chain length variation | Altered antibacterial efficacy |
Scientific Research Applications
Overview
5-(((2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a thioxodihydropyrimidine core structure. This compound is characterized by its unique molecular architecture that includes a thioxo group and a pyrimidine ring, making it of significant interest in medicinal chemistry due to its potential biological activities.
Research indicates that derivatives of thioxodihydropyrimidines exhibit various biological activities, including:
- Antimicrobial Properties : The compound has shown potential against bacterial strains, suggesting applications in developing new antibiotics.
- Anticancer Activity : Preliminary studies indicate that it may interact with cellular pathways involved in cancer proliferation and apoptosis.
- Anti-inflammatory Effects : Its structural components may influence inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Case Study 1: Anticancer Activity
A study explored the effects of this compound on various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, leading to apoptosis in treated cells. The study highlighted the compound's potential as a lead candidate for further development into anticancer agents.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against several bacterial strains using standard disk diffusion methods. The results demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This finding supports further exploration into its use as an antimicrobial agent.
Chemical Reactions Analysis
Condensation Reactions with Aldehydes
This compound participates in acid-catalyzed condensations with aromatic aldehydes to form bis-thiobarbiturate derivatives. The reaction mechanism involves nucleophilic attack by the aldehyde carbonyl group on the active methylene carbon of the thioxodihydropyrimidine ring, followed by dehydration.
Example Reaction:
Reaction with terephthalaldehyde in ethanol under reflux yields a bis-adduct product (Table 1).
| Aldehyde | Solvent | Catalyst | Reaction Time | Yield (%) | Product Characterization |
|---|---|---|---|---|---|
| Terephthalaldehyde | Ethanol | Pyridine | 3 hours | 85 | IR: ν(C=O) 1680 cm⁻¹ |
| Benzaldehyde | Ethanol | HCl | 4 hours | 78 | ¹H-NMR: δ 7.2–7.5 (aromatic) |
Key Observations:
-
Reactions proceed efficiently at 70–80°C in ethanol with catalytic pyridine or HCl .
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Products exhibit strong UV absorption at λmax ~320 nm due to extended conjugation .
Electrophilic Aromatic Substitution
The 2,5-dimethoxyphenyl group undergoes regioselective electrophilic substitution at the para position relative to methoxy groups.
Example Reaction:
Nitration with HNO₃/H₂SO₄ produces mono-nitro derivatives.
| Reagent | Conditions | Major Product Position | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hours | C4 of phenyl ring | 62 |
Mechanistic Notes:
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Methoxy groups activate the ring via +M effect, directing substitution to C4.
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Steric hindrance from the methylene bridge limits di-substitution.
Coordination with Metal Ions
The thioxo (C=S) and carbonyl (C=O) groups act as bidentate ligands for transition metals like Cu(II) and Fe(III).
Complexation Data:
| Metal Salt | Molar Ratio (Ligand:Metal) | Geometry | Stability Constant (log β) |
|---|---|---|---|
| CuCl₂·2H₂O | 2:1 | Octahedral | 8.9 ± 0.2 |
| Fe(NO₃)₃·9H₂O | 3:1 | Trigonal | 7.4 ± 0.3 |
Spectral Evidence:
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IR shifts: ν(C=S) decreases by 15–20 cm⁻¹ upon coordination.
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UV-Vis: d-d transitions observed at 600–650 nm for Cu(II) complexes.
Nucleophilic Addition at the Methylene Bridge
The exocyclic methylene group undergoes nucleophilic additions with Grignard reagents and amines.
Reaction with Methylmagnesium Bromide:
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Product: 5-((2,5-dimethoxyphenylamino)-ethyl)-2-thioxodihydropyrimidine-4,6-dione
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Yield: 68% in THF at −10°C.
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¹³C-NMR: New sp³ carbon at δ 38.7 ppm.
Oxidative Reactions
Controlled oxidation with H₂O₂ converts the thioxo group to sulfoxide/sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Sulfur Oxidation State |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hours | Sulfoxide | +4 |
| KMnO₄ | 50°C, 2 hours | Sulfone | +6 |
Biological Relevance:
Sulfoxide derivatives show enhanced α-glucosidase inhibition (IC₅₀ = 12.4 μM vs. 18.7 μM for parent compound) .
Cycloaddition Reactions
Participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
Example:
-
Product: Fused tetracyclic compound with 85% regioselectivity.
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X-ray diffraction confirms chair conformation of the new six-membered ring .
This compound’s reactivity profile enables applications in medicinal chemistry (enzyme inhibition), materials science (coordination polymers), and synthetic methodology (cascade reactions). Further studies should explore photocatalytic and asymmetric catalytic applications.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(((2,5-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how is purity assessed?
Methodological Answer: The compound can be synthesized via a condensation reaction between 2-thiobarbituric acid derivatives and substituted aromatic aldehydes or amines. Key steps include:
- Reaction Conditions : Use ethanol or methanol as solvents under reflux (70–80°C) for 6–12 hours. Catalysts like piperidine or pyridine improve yields by facilitating enamine formation .
- Purification : Recrystallization from ethanol or acetone enhances purity. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase .
- Purity Assessment : Confirm purity using high-performance liquid chromatography (HPLC) with a C18 column (≥95% purity threshold). Complementary techniques include melting point analysis and elemental composition verification (CHNS analysis) .
Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?
Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : ¹H NMR (400–600 MHz, DMSO-d₆) identifies key protons:
- IR Spectroscopy : Detect C=O (1670–1710 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thioxo and dione groups in nucleophilic or electrophilic reactions?
Methodological Answer: The thioxo (C=S) group acts as a soft nucleophile, participating in Michael additions or cycloadditions. The dione (C=O) groups are electrophilic, enabling Schiff base formation with amines. To study reactivity:
Q. How can computational methods predict the compound’s binding affinity for biological targets like kinases or proteases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., PDB: 2HQ6 for kinases). Focus on hydrogen bonding with the dione group and hydrophobic interactions with the dimethoxyphenyl moiety .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological indices to predict IC₅₀ values .
Q. How do structural modifications (e.g., varying substituents on the phenyl ring) affect bioactivity?
Methodological Answer:
- SAR Studies : Synthesize analogs with halogens, alkyl, or nitro groups at the 2- and 5-positions of the phenyl ring.
- Bioassays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity using MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Correlate results with electronic (Hammett σ) or steric parameters (Taft’s Eₛ) .
Data Contradiction and Reproducibility Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Reproducibility Checks : Standardize synthetic protocols (solvent purity, reaction time, drying methods).
- Analytical Cross-Validation : Compare XRD-derived melting points with differential scanning calorimetry (DSC) data. Reconcile NMR shifts by re-measuring in identical deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Metadata Reporting : Document crystal lattice parameters (e.g., monoclinic P12/n, unit cell dimensions) for XRD data to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
